Nicardipine Exhibits Intermediate T-Type Calcium Channel Blocking Potency: A Distinguishing Profile from Nifedipine and Nimodipine
In a comparative electrophysiological study using the neuroblastoma-glioma hybrid cell line NG108-15, nicardipine exhibited an IC50 of 2.5 μM for T-type calcium channel currents, placing it between niguldipine (IC50 = 244 nM) and nimodipine (IC50 = 9.8 μM) / nifedipine (IC50 = 39 μM) in terms of potency [1]. In contrast, all compounds blocked L-type calcium channel currents with similar potency (nicardipine IC50 = 75 nM) [1]. This differential T-type inhibition profile is unique among the DHPs tested.
| Evidence Dimension | T-type calcium channel current inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Niguldipine: 244 nM; Nimodipine: 9.8 μM; Nifedipine: 39 μM |
| Quantified Difference | Nicardipine is ~4-fold more potent than nimodipine and ~16-fold more potent than nifedipine at T-type channels, while being ~10-fold less potent than niguldipine. |
| Conditions | Whole-cell voltage clamp in NG108-15 neuroblastoma-glioma hybrid cells |
Why This Matters
This quantitative difference in T-type channel inhibition may translate to distinct electrophysiological and therapeutic effects in models of neuronal excitability or vascular tone, guiding researchers to select nicardipine over other DHPs when a specific intermediate T-type blockade profile is required.
- [1] Stengel W, Jainz M, Andreas K. Different potencies of dihydropyridine derivatives in blocking T-type but not L-type Ca2+ channels in neuroblastoma-glioma hybrid cells. Eur J Pharmacol. 1998;342(2-3):339-46. View Source
